3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea is a complex organic compound that features a pyrazole ring and an azetidinone moiety. Compounds containing pyrazole rings are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The presence of the azetidinone group further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting with the preparation of the pyrazole and azetidinone intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions . The azetidinone moiety is often prepared via the cyclization of β-lactam precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The azetidinone moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include pyrazole N-oxides, amines, and substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antileishmanial and antimalarial activities.
Medicine: It is investigated for its potential use as a therapeutic agent against various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antileishmanial and antimalarial activities . The azetidinone moiety may also contribute to the compound’s biological activity by interacting with bacterial cell wall synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1H-pyrazol-4-yl)methyl-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1-[3-(2-oxoazetidin-1-yl)phenyl]thiourea
Uniqueness
The uniqueness of 3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea lies in its dual pharmacophore structure, combining the pyrazole and azetidinone moieties. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-12(10-18-20(11)2)9-17-16(23)19-13-4-3-5-14(8-13)21-7-6-15(21)22/h3-5,8,10H,6-7,9H2,1-2H3,(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGZIRMEXBGMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.